Product packaging for 4-Tert-butyl-6-phenyl-pyrimidine(Cat. No.:)

4-Tert-butyl-6-phenyl-pyrimidine

Cat. No.: B12288887
M. Wt: 212.29 g/mol
InChI Key: AWDDRRUVZGAKAS-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-phenyl-pyrimidine is a chemical compound featuring a pyrimidine core structure substituted with a phenyl ring and a bulky tert-butyl group. This structure is classified as a diarylpyrimidine, a scaffold recognized in scientific literature as a privileged structure in medicinal chemistry and drug discovery due to its diverse biological activities and ability to interact with multiple biological targets. Research Applications and Value While public research on this specific compound is limited, its structural analogs are extensively investigated for their therapeutic potential. The core 4,6-diarylpyrimidine structure is a known pharmacophore in the development of kinase inhibitors. Specifically, pyrimidine derivatives have been designed as potent and selective inhibitors for enzymes such as Janus Kinase 3 (JAK3) for treating autoimmune diseases and FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia (AML) . The tert-butyl and phenyl substituents are common in drug discovery for modulating the compound's lipophilicity, metabolic stability, and binding affinity to protein targets. Furthermore, 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks) , which are critical targets in oncology. Molecular docking studies suggest that such compounds exhibit strong binding affinity towards targets like PIK3γ, making them promising candidates for the development of new anticancer medications . Some diarylpyrimidine derivatives also show dual inhibitory activity against both PI3K and tubulin, indicating potential for use in next-generation combination cancer therapies . Beyond oncology and immunology, the pyrimidine ring is a versatile scaffold in pharmaceutical research, with applications documented in the development of anti-infectives, agents for neurological disorders, and treatments for chronic inflammation . The presence of the pyrimidine nitrogen atoms allows for hydrogen bonding with biological targets, often making it an effective bioisostere for phenyl rings and improving the overall drug-like properties of the molecule . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B12288887 4-Tert-butyl-6-phenyl-pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-tert-butyl-6-phenylpyrimidine

InChI

InChI=1S/C14H16N2/c1-14(2,3)13-9-12(15-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

AWDDRRUVZGAKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyl 6 Phenyl Pyrimidine and Its Derivatives

Established Synthetic Routes to 4-Tert-butyl-6-phenyl-pyrimidine and Related Pyrimidines

The construction of the this compound scaffold and its analogs relies on a variety of established synthetic protocols. These methods often involve the formation of the core pyrimidine (B1678525) ring from acyclic precursors or the modification of an existing pyrimidine ring.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted pyrimidines in a single step from three or more starting materials. acs.orgbohrium.comnih.gov These reactions are highly valued for their ability to rapidly generate libraries of compounds for screening purposes. thieme-connect.com

A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.comnih.gov This reaction proceeds through a series of condensation and dehydrogenation steps to form C-C and C-N bonds selectively, yielding highly substituted pyrimidines. acs.orgbohrium.comnih.gov The use of alcohols as starting materials is particularly advantageous as they can be derived from biomass. bohrium.comnih.gov

Another example is a pseudo five-component reaction involving the cyclocondensation of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, to produce pyrimidines. mdpi.com Furthermore, a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, provides a metal- and solvent-free synthesis of a broad range of substituted pyrimidines. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

Catalyst/PromoterStarting MaterialsProduct TypeReference
PN5P-Ir-pincer complexesAmidines, AlcoholsHighly substituted pyrimidines acs.orgbohrium.comnih.gov
Triflic acidMethyl aryl ketone, Aromatic aldehyde, Ammonium acetateSubstituted pyrimidines mdpi.com
Ammonium iodideKetones, Ammonium acetate, N,N-dimethylformamide dimethyl acetalSubstituted pyrimidines organic-chemistry.org
FeCl₃·6H₂O (Microwave)α,β-Unsaturated aldehydes, 1,3-Dicarbonyls, 6-AminouracilsPyrimidine-fused tetrahydropyridines nih.gov

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the functionalization of heterocyclic compounds, including pyrimidines. thieme-connect.comnih.gov These reactions typically involve the coupling of a halogenated pyrimidine with a suitable coupling partner in the presence of a palladium catalyst and a ligand.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. kyushu-u.ac.jpmdpi.com This strategy has been successfully applied to the synthesis of aryl-substituted pyrimidines.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst to yield novel pyrimidine analogs. mdpi.com The reaction conditions, including the choice of base and solvent, have been optimized to achieve good yields. mdpi.com Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been shown to be a very efficient method for producing C4-substituted pyrimidines. mdpi.com The regioselectivity of these reactions is a key consideration, with substitution often favoring the C4 position of dichloropyrimidines. mdpi.com

The development of regio- and atropselective Suzuki-Miyaura cross-coupling processes provides access to chiral atropisomeric biaryl compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Pyrimidine SubstrateCoupling PartnerCatalyst SystemKey FeaturesReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄Arylation at the phenyl group mdpi.com
2,4-DichloropyrimidinesAryl/heteroaryl boronic acidsPd catalyst (microwave)Regioselective C4-substitution mdpi.com
3,4,5-Tribromo-2,6-dimethylpyridineortho-Substituted phenylboronic acidsPd catalystRegio- and atropselective coupling researchgate.netnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing arylamines, which are prevalent in pharmaceuticals. nih.govacsgcipr.org

This methodology can be applied to the synthesis of aminopyrimidines by coupling a halogenated pyrimidine with an amine. The reaction's scope is broad, accommodating a wide variety of primary and secondary amines. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with specialized ligands like BrettPhos and RuPhos demonstrating wide applicability and high efficiency. nih.gov Cascade reactions involving an initial imination followed by an intramolecular Buchwald-Hartwig cross-coupling have also been developed for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.org

Cyclization Reactions Utilizing Precursors Bearing Tert-butyl and Phenyl Moieties

An alternative to building the pyrimidine ring and then adding the substituents is to start with precursors that already contain the desired tert-butyl and phenyl groups. These precursors can then be cyclized to form the final pyrimidine ring.

One common approach involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine. For the synthesis of this compound, this would entail using a precursor like 1-phenyl-4,4-dimethylpentane-1,3-dione and reacting it with formamidine (B1211174) or a related N-C-N synthon.

Another strategy involves the cyclization of appropriately substituted enamines or enaminones with a source of the remaining pyrimidine ring atoms. The specific precursors are designed to carry the tert-butyl and phenyl groups in the correct positions to ensure the desired substitution pattern in the final product.

Regioselective Synthesis Strategies for Substituted Pyrimidines

Controlling the regioselectivity of substitution on the pyrimidine ring is a critical aspect of synthesizing specifically substituted derivatives. When multiple reactive sites are present, as in di- or tri-halopyrimidines, selective functionalization can be achieved by carefully controlling the reaction conditions or by exploiting the inherent reactivity differences of the positions.

For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. researchgate.net This difference in reactivity allows for the sequential and regioselective introduction of different substituents. Organolithium reagents have been used for the regioselective preparation of substituted pyrimidines, with nucleophilic attack often favoring the C-4 position. researchgate.net

Microwave-assisted, three-component reactions have been developed for the regioselective synthesis of pyrimidine-fused tetrahydropyridines, demonstrating the power of modern synthetic techniques in achieving high selectivity. nih.gov Similarly, palladium-catalyzed reactions can be fine-tuned to achieve regioselective aromatic extension of internal alkynes, a strategy that could be adapted for pyrimidine synthesis. acs.org

Synthesis of Pyrimidine Derivatives Featuring Tert-butyl and Phenyl Substituents

The construction of the this compound core and its derivatives relies on strategic synthetic routes that allow for the precise installation of the bulky tert-butyl and phenyl groups. These methods often involve the cyclization of appropriately substituted precursors or the modification of a pre-existing pyrimidine ring.

Introduction of Tert-butyl Groups via Specific Reaction Pathways

The incorporation of a tert-butyl group onto a pyrimidine ring can be challenging due to its steric bulk. However, several synthetic methods have been developed to achieve this transformation. One common approach involves the use of starting materials that already contain the tert-butyl moiety. For instance, the reaction of amidines with β-dicarbonyl compounds is a fundamental method for pyrimidine synthesis. wikipedia.org To introduce a tert-butyl group at a specific position, a β-dicarbonyl compound bearing a tert-butyl group can be employed.

In some cases, the tert-butyl group can be introduced through nucleophilic substitution or cross-coupling reactions. For example, the reaction of a halogenated pyrimidine with a tert-butylating agent, such as tert-butyllithium (B1211817), can lead to the formation of a tert-butyl substituted pyrimidine. However, such reactions can sometimes lead to unexpected side products. For instance, the exposure of 2-bromothiazole (B21250) to tert-butyllithium resulted in the replacement of bromine with the tert-butyl group, followed by a conjugated addition at the C-5 position. acs.org

Another strategy involves the use of a tert-butyl-containing N,N-binucleophilic reagent in a cyclization reaction. For example, the synthesis of N-tert-Butyl-N′(N)- (1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N′)- (substituted)benzoylhydrazine derivatives has been reported, showcasing the integration of a tert-butyl group within a heterocyclic framework. researchgate.net

The following table summarizes some reaction pathways for introducing tert-butyl groups:

Reaction TypeReagentsComments
Cyclizationtert-Butyl containing β-dicarbonyl and amidineA fundamental and direct method.
Nucleophilic SubstitutionHalogenated pyrimidine and tert-butyllithiumCan be effective but may lead to side reactions. acs.org
Cyclization with Binucleophilestert-Butyl containing N,N-binucleophilic reagentsAllows for the incorporation of the tert-butyl group into the heterocyclic backbone. researchgate.net

Incorporation of Phenyl and Substituted Phenyl Rings

The phenyl group is a common substituent in many biologically active pyrimidine derivatives. Its introduction can be achieved through various synthetic methodologies, often involving cross-coupling reactions or the use of phenyl-containing building blocks.

A prevalent method for forming carbon-carbon bonds is the Suzuki coupling reaction, which can be used to couple a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst. This approach offers a versatile way to introduce a wide range of substituted phenyl rings. Similarly, Negishi coupling, which utilizes an organozinc reagent, can also be employed for this purpose. acs.org

Another strategy involves the condensation of a phenyl-substituted β-dicarbonyl compound with an amidine. This is a direct and efficient way to construct the pyrimidine ring with a phenyl substituent at a predetermined position. The Biginelli reaction and other multicomponent reactions also provide pathways to synthesize pyrimidines with phenyl substituents. wikipedia.org

Furthermore, the synthesis of pyrimidine derivatives can start from building blocks that already contain the phenyl group. For example, the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine (B92328) carbonate can lead to the formation of pyrimidine derivatives where the aryl group is a substituted phenyl. nih.gov The choice of reagents and reaction conditions can influence the final structure. nih.gov

The table below outlines some common methods for incorporating phenyl rings:

Reaction TypeReagentsComments
Suzuki CouplingHalogenated pyrimidine and phenylboronic acidA versatile and widely used cross-coupling reaction.
Negishi CouplingHalogenated pyrimidine and organozinc reagentAn alternative cross-coupling method. acs.org
CyclizationPhenyl-substituted β-dicarbonyl and amidineA direct method for constructing the pyrimidine ring.
Multicomponent Reactionse.g., Biginelli reactionEfficient one-pot synthesis. wikipedia.org
From Phenyl-Containing Building Blockse.g., 3-Arylmethylidenefuran-2(3H)-onesUtilizes readily available starting materials. nih.gov

Functionalization at Various Positions of the Pyrimidine Core

Once the core pyrimidine structure is assembled, further modifications can be made by functionalizing different positions of the ring. This is crucial for fine-tuning the properties of the molecule.

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates. researchgate.net This can be achieved through transition-metal-catalyzed reactions or metal-free methods. researchgate.net For instance, the C2-position of the pyrimidine ring can be selectively aminated. nih.gov

Nucleophilic substitution reactions are also widely used to introduce various functional groups. For example, the chlorine atoms in 2,4-dichloropyrimidine (B19661) can be sequentially replaced by different nucleophiles, allowing for the synthesis of 2,4-disubstituted pyrimidines. nih.gov Similarly, the reaction of 2-methylsulfonyl-4,6-disubstituted-pyrimidines with nucleophiles can introduce new substituents.

A deconstruction-reconstruction strategy offers a novel approach to diversify the pyrimidine core. nih.gov This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and reconstructed to form various other nitrogen heterocycles. nih.gov This method allows for significant structural modifications that would be difficult to achieve through traditional functionalization reactions. nih.gov

The following table summarizes some functionalization strategies:

Functionalization StrategyDescriptionKey Features
Direct C-H FunctionalizationActivation and functionalization of a C-H bond directly. researchgate.netAtom-economical and avoids pre-functionalization. researchgate.net
Nucleophilic SubstitutionReplacement of a leaving group (e.g., halogen) with a nucleophile. nih.govA classic and versatile method for introducing a wide range of functional groups. nih.gov
Deconstruction-ReconstructionRing-opening of the pyrimidine followed by re-cyclization to form a new heterocyclic system. nih.govEnables significant diversification of the core structure. nih.gov

Green Chemistry Principles in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often involve the use of hazardous solvents, toxic reagents, and harsh reaction conditions, which can have a negative impact on the environment. rasayanjournal.co.in In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods, guided by the principles of green chemistry. rasayanjournal.co.inpowertechjournal.com

Several green chemistry approaches have been successfully applied to the synthesis of pyrimidine derivatives. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. rasayanjournal.co.innih.gov

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies the purification process. rasayanjournal.co.innih.gov Ball milling is a mechanical method that can facilitate solvent-free reactions by increasing the surface area of the reactants. rasayanjournal.co.in

Use of green catalysts: The development of reusable and non-toxic catalysts is a key aspect of green chemistry. benthamdirect.comnih.gov This includes biocatalysis, which utilizes enzymes to carry out chemical transformations under mild conditions. powertechjournal.com

Multicomponent reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste. rasayanjournal.co.in

Use of greener solvents: When a solvent is necessary, the use of environmentally benign solvents, such as water or ionic liquids, is preferred. rasayanjournal.co.inbenthamdirect.com

These green methodologies not only reduce the environmental footprint of pyrimidine synthesis but also offer economic benefits through increased efficiency and reduced waste generation. rasayanjournal.co.in

Chemical Reactivity and Advanced Transformations of 4 Tert Butyl 6 Phenyl Pyrimidine Analogues

Electrophilic Aromatic Substitution on Phenyl and Pyrimidine (B1678525) Rings

The phenyl and pyrimidine rings within the 4-tert-butyl-6-phenyl-pyrimidine scaffold exhibit distinct reactivities towards electrophiles. The phenyl group, being an electron-rich aromatic system, is generally amenable to electrophilic aromatic substitution. The directing influence of the pyrimidine substituent on the phenyl ring, however, is a critical consideration. Conversely, the pyrimidine ring is an electron-deficient heterocycle, which typically makes it resistant to electrophilic attack unless activated by electron-donating groups.

In the context of substituted benzenes, the rate and orientation of electrophilic substitution are governed by the electronic properties of the existing substituents. libretexts.org Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which withdraw electron density, direct electrophiles to the meta position. libretexts.org The pyrimidine ring, being electron-withdrawing, would be expected to direct electrophilic attack on the attached phenyl ring to the meta position.

The steric bulk of the tert-butyl group can also play a significant role in directing substitution reactions. For instance, in the nitration of tert-butylbenzene, the bulky tert-butyl group hinders attack at the ortho-sites, leading to a higher proportion of the para-substituted product. libretexts.org A similar steric hindrance effect from the tert-butyl group in this compound could influence the regioselectivity of electrophilic substitution on the phenyl ring.

While the pyrimidine ring itself is generally deactivated towards electrophilic substitution, the introduction of strongly activating groups can facilitate such reactions. However, the primary focus of electrophilic substitution studies on this scaffold tends to be on the more reactive phenyl ring.

Nucleophilic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution reactions, a cornerstone of its synthetic utility. This reactivity allows for the introduction of a wide array of functional groups onto the pyrimidine core, enabling the synthesis of diverse derivatives.

A common strategy involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. For example, 2-halo imidazo[4,5-b]pyridines have been shown to undergo palladium-mediated Buchwald-Hartwig cross-coupling reactions with pyridone nucleophiles. researchgate.net This highlights the potential for similar transformations on halogenated this compound analogues.

Furthermore, the reactivity of the pyrimidine core can be modulated by the presence of other substituents. The introduction of activating groups can enhance the susceptibility of the ring to nucleophilic attack. The inherent reactivity of the pyrimidine system allows for a broad range of nucleophiles to be employed, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The following table summarizes examples of nucleophilic substitution reactions on pyrimidine-related scaffolds, illustrating the versatility of this approach.

ReactantNucleophileProductReference
2-Halo imidazo[4,5-b]pyridinesPyridoneC2-substituted imidazo[4,5-b]pyridine analogues researchgate.net
Halogenated PyrimidinesVarious NucleophilesSubstituted Pyrimidines

This table is illustrative and not exhaustive of all possible nucleophilic substitution reactions.

Derivatization via Side Chain Modifications of Tert-butyl and Phenyl Groups

Beyond modifications to the pyrimidine core, the tert-butyl and phenyl substituents offer additional sites for chemical derivatization. These modifications can be crucial for tuning the physicochemical properties and biological activity of the resulting molecules.

The phenyl group can be functionalized through various reactions. For instance, electrophilic aromatic substitution, as discussed earlier, can introduce substituents at the ortho, meta, and para positions. Additionally, the phenyl ring can participate in cross-coupling reactions if it is appropriately functionalized, for example, with a halogen.

Modification of the tert-butyl group is less common due to the high stability of the C-C bonds. However, in certain contexts, reactions involving the tert-butyl group can occur. For instance, studies on other heterocyclic systems have shown that t-butyllithium can participate in unexpected addition reactions. acs.org While not a direct modification of the existing tert-butyl group, this highlights the potential for introducing tert-butyl moieties through organometallic reagents.

Research into the synthesis of polypeptides has also explored the use of amino acids with tert-butyl side-chain protection, indicating the broader chemical interest in incorporating this group. nih.gov

Metal-Mediated Transformations in Pyrimidine Scaffolds

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. acs.orgwiley.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgwiley.com

Commonly employed metal catalysts include palladium, nickel, and copper. acs.orgchemscene.com These catalysts facilitate a variety of cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction of a halo-pyrimidine with a boronic acid or ester.

Sonogashira Coupling: Reaction of a halo-pyrimidine with a terminal alkyne. researchgate.net

Buchwald-Hartwig Amination: Reaction of a halo-pyrimidine with an amine. researchgate.net

Negishi Coupling: Reaction of a halo-pyrimidine with an organozinc reagent. acs.org

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. For instance, a library of biologically active 5-fluoroalkylated pyrimidine nucleosides was synthesized using a palladium-catalyzed cross-coupling reaction. acs.org

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome.

The table below provides examples of metal-mediated transformations on pyrimidine and related heterocyclic scaffolds.

Reaction TypeReactantsCatalyst SystemProductReference
Suzuki-Miyaura CouplingPotassium pyridine-2-trifluoroborates and aryl (heteroaryl) halidesPd(OAc)2 / SPhos2-Aryl(heteroaryl)pyridines researchgate.net
Sonogashira CouplingHeteroaryl halides and alkynes[PdCl(C3H5)]2 / tetraphosphineAryl-alkynyl heterocycles researchgate.net
Buchwald-Hartwig Amination2-Halo imidazo[4,5-b]pyridines and pyridone nucleophilesPd(OAc)2 / XantphosC2-substituted imidazo[4,5-b]pyridine analogues researchgate.net
Negishi Coupling5-Iodo-2′-deoxyuridine nucleosides and fluorinated alkylzinc reagentsPd(Pt-Bu3)25-Fluoroalkylated pyrimidine nucleosides acs.org

This table showcases the diversity of metal-catalyzed cross-coupling reactions applicable to pyrimidine systems.

Rearrangement Reactions Involving Pyrimidine N-Oxides

The N-oxidation of pyrimidines provides a versatile entry point for further functionalization through rearrangement reactions. cdnsciencepub.com The resulting pyrimidine N-oxides can undergo various transformations, most notably the Boekelheide rearrangement. researchgate.netnih.govwikipedia.org

The Boekelheide rearrangement typically involves the treatment of an α-picoline-N-oxide (or a related heterocycle with a methyl group adjacent to the N-oxide) with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield a hydroxymethylpyridine derivative. wikipedia.org The reaction proceeds through a [3.3]-sigmatropic rearrangement of an initially formed O-acylated intermediate. wikipedia.org

Recent studies on the Boekelheide rearrangement of a model pyrimidine N-oxide have provided evidence for the participation of radical intermediates in the reaction mechanism. nih.gov This finding suggests that the reaction may proceed through either a concerted nih.govnih.gov-sigmatropic rearrangement or a stepwise process involving ion pairs or radicals. nih.gov

The reaction conditions for the Boekelheide rearrangement can be tuned to favor different outcomes. For example, the use of trifluoroacetic anhydride often allows the reaction to be performed at room temperature, whereas acetic anhydride typically requires heating. wikipedia.org

Furthermore, pyrimidine N-oxides can participate in other rearrangement reactions. For example, the treatment of 4-phenylpyrimidine (B189444) 1,3-dioxide with acetic anhydride leads to the formation of 5-hydroxy-6-phenylpyrimidine 1-oxide. cdnsciencepub.com Photochemical reactions of pyrimidine N-oxides can also lead to isomerizations and rearrangements, although the excited state responsible for these transformations can vary. wur.nl

The following table outlines key aspects of the Boekelheide rearrangement.

FeatureDescriptionReference
Reaction Rearrangement of α-picoline-N-oxides to hydroxymethylpyridines wikipedia.org
Reagents Acetic anhydride or trifluoroacetic anhydride wikipedia.org
Mechanism [3.3]-Sigmatropic rearrangement, potentially involving radical intermediates nih.govwikipedia.org

This table summarizes the fundamental characteristics of the Boekelheide rearrangement.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 6 Phenyl Pyrimidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for assigning the specific positions of substituents on the pyrimidine and phenyl rings.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 4-tert-butyl-6-phenyl-pyrimidine analogues, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the pyrimidine ring and the electronic effects of the substituents.

The protons on the pyrimidine ring typically appear at downfield chemical shifts due to the deshielding effect of the nitrogen atoms. For instance, in a series of 4-substituted pyrimidines, the proton at the C2 position often resonates as a singlet around δ 9.2-9.3 ppm, while the proton at C5 can appear as a doublet around δ 8.7-8.8 ppm. rsc.org The protons of the phenyl group will exhibit multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and splitting patterns depending on the substitution pattern on the phenyl ring. The tert-butyl group gives rise to a characteristic sharp singlet in the upfield region, usually around δ 1.3-1.5 ppm, integrating to nine protons. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Pyrimidine Analogues.

Proton Chemical Shift Range (ppm) Multiplicity
Pyrimidine H-2 9.0 - 9.3 s
Pyrimidine H-5 7.6 - 8.8 d or m
Phenyl H 7.2 - 8.3 m
tert-Butyl H 1.3 - 1.5 s

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of their electronic environment.

The quaternary carbon of the tert-butyl group typically appears in the range of δ 30-40 ppm, while the methyl carbons of the tert-butyl group resonate further upfield, around δ 28-30 ppm. rsc.org The carbons of the pyrimidine ring are significantly deshielded and appear at lower field, generally between δ 150-170 ppm. rsc.org The phenyl carbons also resonate in the aromatic region, typically from δ 125-140 ppm, with the ipso-carbon (the carbon attached to the pyrimidine ring) often showing a distinct chemical shift. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in Substituted Pyrimidine Analogues.

Carbon Chemical Shift Range (ppm)
Pyrimidine C-2 157 - 165
Pyrimidine C-4/C-6 160 - 170
Pyrimidine C-5 115 - 125
Phenyl C (ipso) 135 - 140
Phenyl C 127 - 131
tert-Butyl C (quaternary) 35 - 40
tert-Butyl C (methyl) 28 - 30

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution. rsc.orgrsc.org

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within the molecule, confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. sdsu.edu For a this compound analogue, COSY would show correlations between the coupled protons on the phenyl ring, aiding in the determination of its substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the singlet of the tert-butyl protons would correlate with the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is particularly powerful for connecting different fragments of the molecule. For instance, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and to the C4 carbon of the pyrimidine ring, confirming the attachment of the tert-butyl group at the 4-position. Similarly, correlations between the phenyl protons and the pyrimidine carbons would establish the connectivity of the phenyl ring at the C6 position.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure from fragmentation patterns.

The electron impact (EI) mass spectrum of pyrimidine derivatives often shows a prominent molecular ion peak (M⁺). sapub.org The fragmentation of these compounds can proceed through various pathways, including the loss of small, stable molecules or radicals. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable [M-15]⁺ ion. researchgate.net Another common fragmentation is the loss of isobutylene (B52900) via a McLafferty-type rearrangement, if applicable, or direct cleavage. nih.gov The fragmentation of the phenyl and pyrimidine rings can also lead to a series of characteristic ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of the compound. rsc.org This is a critical step in confirming the identity of a newly synthesized molecule and distinguishing it from other isomers. For example, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings are typically observed above 3000 cm⁻¹. pressbooks.pub The C=C and C=N stretching vibrations of the aromatic rings appear in the region of 1400-1600 cm⁻¹. vscht.cz The C-H bending vibrations of the tert-butyl group would be visible in the fingerprint region, typically around 1370 cm⁻¹ and 1465 cm⁻¹. vscht.cz The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a known spectrum.

Table 3: Characteristic IR Absorption Bands for this compound.

Functional Group Vibration Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Alkyl C-H (tert-butyl) Stretch ~2850-2960
Aromatic C=C & C=N Stretch 1400 - 1600
C-H (tert-butyl) Bend ~1370, 1465

Note: Wavenumbers are approximate. pressbooks.pubvscht.czlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been instrumental in characterizing a variety of pyrimidine derivatives, including those bearing bulky substituents like tert-butyl and phenyl groups.

Single crystal X-ray diffraction (SC-XRD) allows for the precise determination of the molecular geometry of a compound in its crystalline state. While the specific crystal structure of this compound is not widely reported, analysis of closely related analogues provides significant insights into its expected structural features.

For instance, the crystal structure of 2,4,6,8-tetrakis-(3,5-di-tert-butyl-phenoxy)pyrimido[5,4-d]pyrimidine, a complex derivative, has been established. nih.gov This compound crystallizes in the monoclinic space group P2₁/n with Z = 8, indicating two independent molecules in the asymmetric unit. nih.gov In another related structure, N-butyl-4-methyl-6-phenylpyrimidin-2-amine, the pyrimidine ring is nearly planar and forms a dihedral angle of 3.15 (6)° with the adjacent phenyl ring. This compound crystallizes in the monoclinic system as well.

Table 1: Crystallographic Data for an Analogous Pyrimidine Derivative

Parameter Value
Compound 2,4,6,8-tetrakis-(3,5-di-tert-butyl-phenoxy)pyrimido[5,4-d]pyrimidine nih.gov
Formula C₆₂H₈₄N₄O₄
Crystal System Monoclinic
Space Group P2₁/n
Z 8

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In pyrimidine derivatives, these interactions can include hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces.

In the absence of strong hydrogen bond donors in this compound itself, the crystal packing would likely be dominated by weaker C-H···N hydrogen bonds and π-π stacking of the phenyl and pyrimidine rings. The presence of the bulky tert-butyl groups can significantly influence the packing efficiency, potentially creating voids or channels within the crystal lattice. nih.gov

Comprehensive Structural Elucidation Combining Experimental Spectroscopic Data

While X-ray crystallography provides a detailed snapshot of the molecule in the solid state, a comprehensive structural elucidation relies on the synergistic use of various spectroscopic techniques. hacettepe.edu.trnih.govresearchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide crucial information about the molecule's structure in solution and its elemental composition, which complements the solid-state data from crystallography.

NMR spectroscopy (¹H and ¹³C) is fundamental in determining the connectivity of atoms in the molecule. The chemical shifts, coupling constants, and integration of signals in the NMR spectrum allow for the assignment of each proton and carbon atom in the this compound structure. This information is vital for confirming the molecular structure predicted by X-ray diffraction and for analyzing conformational dynamics in solution.

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for the C=N and C=C bonds of the pyrimidine and phenyl rings, as well as the C-H stretching and bending vibrations of the tert-butyl and phenyl groups, can be identified.

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the proposed structure.

By combining the precise positional information from single crystal X-ray diffraction with the connectivity and functional group information from NMR and IR spectroscopy, and the molecular weight confirmation from mass spectrometry, a complete and unambiguous structural determination of this compound and its analogues can be achieved. nih.gov This integrated approach is crucial for correlating the molecular structure with the observed chemical and physical properties of the compound.

Design and Synthesis of Functional Pyrimidine Analogues with Tert Butyl and Phenyl Moieties

Structure-Activity Relationship (SAR) Studies in Pyrimidine (B1678525) Scaffold Design

Impact of Tert-butyl Substitution on Molecular Recognition Features

The tert-butyl group is a bulky, lipophilic substituent that significantly influences a molecule's interaction with its biological target. Its primary impact is steric; the voluminous nature of the tert-butyl group can serve as a "steric shield," preventing unwanted metabolic reactions or forcing the molecule into a specific, biologically active conformation.

Key impacts of tert-butyl substitution include:

Probing Binding Pockets: The size of the tert-butyl group is often used to explore the dimensions of a receptor's binding pocket. A favorable interaction suggests the presence of a large, hydrophobic pocket, whereas a loss of activity can indicate a sterically constrained region.

Enhancing Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life.

Modulating Physical Properties: Its lipophilicity can enhance membrane permeability. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

Controlling Conformation: The bulk of the tert-butyl group can restrict the rotation of the adjacent phenyl ring, locking the molecule into a preferred orientation for binding. In some molecular systems, tert-butyl substitution has been shown to reduce fluorescence concentration quenching by suppressing detrimental processes like singlet fission rsc.org.

In the design of pyrimidine analogs, a tert-butylphenyl substitution has been utilized to explore SAR, indicating its importance in achieving desired biological activity nih.gov.

Influence of Phenyl Ring Substitution on Electronic and Steric Properties

The phenyl ring at the C6 position serves as a versatile anchor for introducing a wide range of substituents to fine-tune the molecule's properties. Modifications to this ring can alter both electronic and steric characteristics, which in turn affect binding affinity, selectivity, and pharmacokinetics.

Electronic Properties: The electron density of the pyrimidine ring system can be modulated by placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring. ekb.eg

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density of the phenyl ring and can influence hydrogen bonding capabilities and cation-π interactions.

Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂, -CF₃): These groups decrease the electron density, which can affect the pKa of the molecule and alter its interaction with electron-rich domains of a target protein nih.gov. Studies on certain pyrimidine derivatives have shown that the presence of methoxy, chloro, nitro, and hydroxyl substitutions on the phenyl ring can lead to remarkable antimicrobial activity nih.gov.

Ortho-substitution: Can cause a significant steric clash, forcing the phenyl ring to twist out of planarity with the pyrimidine core. This conformational change can be either beneficial or detrimental to binding.

Meta- and Para-substitution: These positions are more sterically accessible and are often modified to extend into sub-pockets of the binding site or to improve solubility and other physicochemical properties. In some SAR studies, replacing an unsubstituted phenyl ring with various substituted phenyl rings resulted in a relatively flat SAR, suggesting that this position may be less sensitive to substitution for certain targets acs.org.

The following table summarizes research findings on phenyl ring substitutions in various pyrimidine-based compounds.

Substitution Position on Phenyl Ring Observed Effect on Activity Reference Compound Class
4-FluoroParaOften leads to potent activityPyrazolo[1,5-a]pyrimidin-7-amines nih.gov
Methoxy, Chloro, Nitro, HydroxylVariousProduced remarkable in vitro antimicrobial activity6-Aryl-dihydropyrimidine-2-thiol nih.gov
PhenylParaWell tolerated with comparable IC₅₀ valuesN-benzyl-2-phenylpyrimidin-4-amine acs.org
IsopropylOrthoPotent inhibitory activityN-benzyl-2-phenylpyrimidin-4-amine acs.org

Scaffold Hopping and Isosteric Replacements in Pyrimidine Derivatives

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a molecule with a structurally different core while maintaining the original orientation of key binding groups nih.govresearchgate.net. This technique is used to discover novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. Isosteric replacement is a related concept where a functional group is replaced by another group with similar physical and chemical properties nih.govresearchgate.net.

In the context of pyrimidine derivatives, these strategies are employed to explore new chemical space. For instance, the pyrimidine core itself can be considered a bioisostere of other aromatic systems. Researchers often replace a known active scaffold with a pyrimidine ring or, conversely, replace the pyrimidine ring in an active compound with another heterocycle.

Examples from research include:

Thienopyrimidine to Furanopyrimidine: In the development of Notum inhibitors, a scaffold-hopping approach identified furano[2,3-d]pyrimidines as potent alternatives to the initial thienopyrimidine leads nih.gov. This hop from a sulfur-containing ring to an oxygen-containing one altered the molecule's polarity and synthetic accessibility while retaining potent inhibition nih.gov.

Hybridization and Scaffold Hopping: In the design of CSF1R inhibitors, a scaffold hopping strategy was used to incorporate a dipyridine moiety from a known inhibitor (Pexidartinib) onto a pyrrolo[2,3-d]pyrimidine nucleus mdpi.com. This approach combines features from different known active compounds to generate a novel hybrid molecule mdpi.com.

These methods allow chemists to navigate away from scaffolds with known liabilities (e.g., toxicity, poor metabolic stability) and to optimize ligand-target interactions by exploring different geometries and electronic distributions offered by the new scaffold.

Development of Hybrid Pyrimidine Systems with Fused or Bridged Rings

To create more complex, rigid, and potent molecules, the pyrimidine ring can be incorporated into larger polycyclic systems. This is achieved by fusing the pyrimidine ring with other carbocyclic or heterocyclic rings or by creating bridged structures. Such hybrid systems often exhibit unique biological activities due to their constrained conformations and the presentation of functional groups in specific spatial arrangements.

Fused Pyrimidine Systems: These involve sharing one or more bonds between the pyrimidine ring and another ring system. The resulting bicyclic or polycyclic structures are prevalent in medicinal chemistry and natural products. The fusion can drastically alter the electronic nature and shape of the parent pyrimidine.

Bridged Pyrimidine Systems: In these systems, two non-adjacent atoms of the pyrimidine ring are connected by an atomic bridge. This creates a three-dimensional structure that can be highly effective for targeting complex protein surfaces. Pyrimidine-bridged hybrid molecules have been explored for their potential as antitumor agents nih.gov.

The table below lists examples of fused pyrimidine systems and their significance.

Fused System Name Component Rings Reported Biological Relevance
PurinePyrimidine + ImidazoleCore component of DNA and RNA nucleobases (Adenine, Guanine) bhu.ac.in
Pyrazolo[1,5-a]pyrimidinePyrimidine + PyrazolePotent inhibitors of mycobacterial ATP synthase for treating tuberculosis nih.gov
Furo[2,3-d]pyrimidinePyrimidine + FuranPotent inhibitors of the carboxylesterase Notum nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidinePyrimidine + PyrroleUsed as a scaffold for kinase inhibitors (e.g., CSF1R) mdpi.com
Pyrimido[1,2-a]pyrimidinePyrimidine + PyrimidineA bicyclic system with a bridgehead nitrogen stackexchange.com
Tetrazolo[1,5-a]pyrimidinePyrimidine + TetrazoleSynthesized from thioxopyrimidine-6(1H)-ones researchgate.net

These advanced molecular architectures demonstrate the versatility of the pyrimidine scaffold in creating diverse and biologically active compounds. The development of such systems is a key strategy in modern drug discovery, offering a route to highly potent and selective therapeutics nih.gov.

Applications of 4 Tert Butyl 6 Phenyl Pyrimidine and Its Derivatives in Advanced Materials Science

Organic Light-Emitting Diode (OLED) Applications

The electron-deficient nature of the pyrimidine (B1678525) ring, a consequence of its two nitrogen atoms, makes it a powerful building block for materials used in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgresearchgate.net This inherent electronic character facilitates the transport and injection of electrons, a critical function in the operation of OLED devices. The strategic placement of tert-butyl and phenyl groups on the pyrimidine scaffold further refines its properties for specific OLED applications.

Electron-Transporting Materials (ETMs) and Hole-Blocking Layers (HBLs)

In the architecture of an OLED, the efficient transport of electrons from the cathode to the emissive layer is crucial for achieving high efficiency and brightness. Materials designed for this purpose are known as Electron-Transporting Materials (ETMs). The electron-deficient pyrimidine core makes its derivatives excellent candidates for ETMs. spiedigitallibrary.orgresearchgate.net The introduction of a phenyl group can enhance π-π stacking and charge mobility, while the bulky tert-butyl group can be used to tune the material's morphology and prevent undesirable aggregation that can quench luminescence.

While direct studies on 4-tert-butyl-6-phenyl-pyrimidine as an ETM are not extensively reported, the performance of analogous pyrimidine derivatives underscores its potential. For instance, pyrimidine-containing compounds have been shown to be effective ETMs, leading to improved device performance. spiedigitallibrary.org The combination of the electron-accepting pyrimidine and other functional units has led to the development of high-performance ETMs. spiedigitallibrary.org The presence of the pyrimidine unit contributes to good electron-injection properties. spiedigitallibrary.org

Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of pyrimidine derivatives can be tailored by substituents. This allows for their use as Hole-Blocking Layers (HBLs), which confine holes to the emissive layer, preventing their leakage to the electron-transport layer and thereby increasing the probability of radiative recombination. The ability to precisely tune these energy levels through functionalization makes pyrimidine derivatives like this compound versatile components in optimizing OLED device architecture. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant advancement in OLED technology has been the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. shinematerials.com TADF molecules are typically designed with a donor-acceptor (D-A) architecture, where the electron-donating and electron-accepting units are sterically hindered to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). acs.org

The electron-deficient pyrimidine ring serves as an excellent acceptor moiety in TADF emitters. rsc.orgnih.gov The this compound framework is particularly well-suited for this application. The phenyl group can act as a π-linker to a donor unit, while the bulky tert-butyl group can induce a twisted conformation between the donor and the pyrimidine acceptor. rsc.org This steric hindrance is crucial for achieving a small ΔEST, which facilitates the reverse intersystem crossing (RISC) from the triplet to the singlet state, the defining characteristic of TADF.

Several studies have demonstrated the efficacy of pyrimidine-based TADF emitters. For example, blue TADF emitters have been developed using a pyrimidine acceptor linked to various donor moieties, achieving high external quantum efficiencies in OLEDs. rsc.orgnih.gov The introduction of tert-butyl groups into the donor or acceptor units has been shown to be an effective strategy for enhancing the efficiency of TADF emitters by reducing aggregation-caused quenching. rsc.org

Table 1: Performance of selected pyrimidine-based TADF emitters in OLEDs.

Emitter/Host SystemDopant Concentration (wt%)Maximum External Quantum Efficiency (EQE_max) (%)Emission ColorReference
Blue TADF emitter in host1213.6Sky-blue rsc.org
Blue TADF emitter in host5, 8, 13Not specifiedBlue rsc.org
4BPy-mDTCNot specified> 28Sky-blue rsc.org
T2 (pyrimidine-based TADF)Not specified14.2Blue (490 nm) nih.gov

Perovskite Solar Cell Additives and Dopants (Drawing Parallels with Tert-butylpyridine)

In the rapidly advancing field of perovskite solar cells (PSCs), additives play a critical role in improving device efficiency, stability, and reproducibility. One of the most widely used and studied additives is 4-tert-butylpyridine (B128874) (tBP). researchgate.netrsc.orgchemrxiv.orgresearchgate.netucsd.edunih.gov By examining the functions of tBP, we can draw strong parallels to the potential applications of this compound in this domain.

The primary roles of tBP in PSCs include:

Morphology Control: tBP can influence the crystallization of the perovskite film, leading to improved crystallinity, homogeneity, and surface morphology. researchgate.netrsc.org It can also act as a morphology controller for the hole transport layer (HTL), improving its uniformity and preventing the aggregation of dopant salts. ucsd.edunih.gov

Defect Passivation: The nitrogen atom in the pyridine (B92270) ring can coordinate with uncoordinated lead ions at the perovskite surface, passivating defects that act as recombination centers.

Enhanced Stability: By improving the quality of the perovskite and HTL films, tBP can enhance the long-term stability of the PSCs. researchgate.net

Given the structural similarities, this compound is expected to offer similar benefits. The pyrimidine core, with its two nitrogen atoms, could potentially be an even more effective Lewis base for passivating lead-based defects. The tert-butyl group would provide the same steric hindrance and influence on morphology as in tBP. The addition of the phenyl group could introduce beneficial electronic interactions and enhance the hydrophobicity of the additive, potentially leading to improved moisture resistance of the perovskite film.

Research has shown that the addition of tBP to the perovskite precursor solution or the HTL solution can significantly enhance the power conversion efficiency (PCE) of PSCs. For instance, the use of tBP as an additive in a one-step route for fabricating CH₃NH₃PbI₃₋ₓClₓ-based planar PSCs led to an increase in PCE from 11.11% to 15.01%. researchgate.netrsc.org In a two-step route for CH₃NH₃PbI₃-based PSCs, the PCE was improved from 6.71% to 10.62%. researchgate.netrsc.org These findings highlight the significant impact of such additives and suggest that novel derivatives like this compound warrant investigation.

Research into Chemo-Sensors and Probes Based on Pyrimidine Frameworks

The ability of the nitrogen atoms in the pyrimidine ring to coordinate with metal ions makes pyrimidine derivatives excellent platforms for the development of chemosensors and fluorescent probes. nih.govnih.gov These sensors can detect the presence of specific ions through changes in their optical properties, such as color (colorimetric) or fluorescence (fluorometric). researchgate.net

The design of a pyrimidine-based chemosensor typically involves attaching a signaling unit (a chromophore or fluorophore) to the pyrimidine core, which acts as the recognition site. Upon binding of a target analyte to the pyrimidine, the electronic properties of the system are altered, leading to a detectable change in the absorption or emission spectrum.

Research has demonstrated the successful application of pyrimidine-based frameworks for the detection of various metal ions, including:

Zinc (Zn²⁺): Pyrimidine-based fluorescent sensors have been developed for the detection of zinc ions. researchgate.net

Iron (Fe³⁺): Pyrimidine derivatives have been shown to act as selective chemosensors for ferric ions.

Copper (Cu²⁺): The development of pyrimidine-based probes for the detection of cupric ions has also been reported.

The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrimidine ring. The presence of a phenyl group in this compound can be leveraged to modulate the photophysical properties of the sensor, while the tert-butyl group can influence its solubility and binding affinity.

Table 2: Examples of Pyridine and Pyrimidine-based Chemosensors for Metal Ion Detection.

Sensor TypeTarget Ion(s)Detection MethodKey FeaturesReference
Pyridine-based fluorescent sensorCr²⁺, Hg²⁺, Ni²⁺, Co²⁺FluorescenceRapid identification and detection of toxic heavy metal ions. mdpi.com
Pyridine-based fluorescent sensorFe²⁺, Fe³⁺FluorescenceSensitivity and selectivity for different oxidation states of iron. mdpi.com
Pyridine derivative-based probesVarious metal ionsColorimetric and FluorescentAdvances in metal ion detection and cancer cell imaging. researchgate.net
Pyrimidine-based fluorescent sensorZn²⁺FluorescencePhoto-physical characteristics and quantum chemical interpretation studied. researchgate.net

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes. researchgate.netnih.gov The resulting coordination compounds can exhibit a wide range of interesting properties and applications in areas such as catalysis, magnetism, and materials science. mdpi.com

The coordination chemistry of pyrimidine and its derivatives is rich and varied. The bidentate nature of the two nitrogen atoms allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. The phenyl and tert-butyl substituents on the pyrimidine ring can influence the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the metal complexes.

For example, the synthesis and characterization of ruthenium(II) complexes with a tert-butyl-phenyl-substituted tetrapyridophenazine ligand have been reported, demonstrating the influence of these substituents on the dimerization behavior of the complexes. rsc.org Similarly, a copper(II) metal complex with a 4-tert-butyl-pyridinium organic cation has been synthesized and structurally characterized, highlighting the role of the tert-butyl group in the crystal packing. mdpi.com

The ability of this compound to form stable complexes with a variety of transition metals opens up possibilities for the design of new functional materials. These could include:

Catalysts: The metal center in such complexes can act as a catalytic site for various organic transformations.

Luminescent Materials: Coordination to heavy metal ions can induce phosphorescence, leading to applications in OLEDs and sensors.

Magnetic Materials: The interaction between metal centers bridged by pyrimidine ligands can lead to interesting magnetic properties.

The synthesis of new metal complexes with this compound as a ligand is a promising area of research for the development of novel materials with tailored properties.

Catalytic Applications of Pyrimidine Containing Systems

Pyrimidine (B1678525) Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The field of catalysis has seen the successful application of various pyrimidine-containing molecules as ligands. These ligands coordinate with metal centers to form catalysts that drive a multitude of chemical transformations. The nitrogen atoms within the pyrimidine ring, along with potential donor atoms on substituents, can effectively bind to transition metals, influencing the catalyst's activity, selectivity, and stability.

However, specific research detailing the use of 4-Tert-butyl-6-phenyl-pyrimidine as a ligand in either homogeneous or heterogeneous catalysis is not present in the available scientific literature. The steric bulk of the tert-butyl group and the electronic properties of the phenyl group could theoretically modulate the coordination environment of a metal center, but experimental data to support this is currently lacking.

Exploration of Organocatalysis Mediated by Pyrimidine Structures

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The inherent properties of the pyrimidine ring, such as its basicity and ability to participate in hydrogen bonding, suggest a potential for pyrimidine derivatives to act as organocatalysts.

Nevertheless, a review of the current body of scientific work indicates that This compound has not been investigated as an organocatalyst. While the fundamental principles of organocatalysis could be applied to this molecule, for instance, by utilizing the basic nitrogen atoms to activate substrates, no studies have been published to demonstrate or explore this potential.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Pyrimidine (B1678525) Scaffolds

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For pyrimidine scaffolds like 4-Tert-butyl-6-phenyl-pyrimidine, future research is geared towards greener and more sustainable synthetic routes. Traditional methods for pyrimidine synthesis often involve harsh reaction conditions and the use of hazardous reagents. powertechjournal.com Current research is focused on overcoming these limitations.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidines in a single step from simple precursors. bohrium.comnih.gov An iridium-catalyzed multicomponent synthesis has been reported to produce highly substituted pyrimidines from amidines and alcohols with high regioselectivity and yields of up to 93%. nih.govacs.org This approach is particularly attractive as it utilizes readily available starting materials and liberates only hydrogen and water as byproducts, aligning with the principles of green chemistry. bohrium.comnih.gov

Furthermore, the use of novel catalysts is being explored to enhance the efficiency and sustainability of pyrimidine synthesis. benthamdirect.com For instance, nickel(II)-NNS pincer-type complexes have been shown to promote the acceptorless dehydrogenative annulation of alcohols, malononitrile, and guanidine (B92328)/benzamidine salts under eco-friendly conditions. bohrium.com The development of such catalytic systems will be instrumental in creating diverse libraries of pyrimidine derivatives, including those with specific alkyl-aryl substitution patterns like this compound.

Future synthetic strategies will likely focus on:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for safer and more controlled production of pyrimidine derivatives. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts.

Renewable Feedstocks: The utilization of biomass-derived starting materials will be a key aspect of sustainable pyrimidine synthesis. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages for Pyrimidine Synthesis
Multicomponent Reactions (MCRs) Multiple starting materials react in a single step to form a complex product.High atom economy, reduced waste, and rapid access to diverse molecular scaffolds. bohrium.comnih.gov
Novel Catalysis Use of advanced catalysts like iridium or nickel pincer complexes.High efficiency, regioselectivity, and use of environmentally friendly conditions. bohrium.comnih.gov
Flow Chemistry Continuous reaction process in a reactor.Improved safety, scalability, and precise control over reaction parameters. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions.Reduced reaction times and increased yields. nih.govacs.org

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrimidine derivatives, computational methods are being employed to predict their physicochemical properties, bioactivity, and potential applications. nih.gov Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are used to estimate properties such as acidity (pKa), which is crucial for understanding the behavior of these compounds in biological systems. nih.gov

Future research in this area will focus on developing more accurate and predictive computational models. This will involve:

Machine Learning and Artificial Intelligence: AI-driven models can be trained on large datasets of known pyrimidine derivatives to predict the properties of novel compounds with high accuracy.

Advanced Molecular Dynamics Simulations: These simulations can provide detailed insights into the interactions of pyrimidine derivatives with biological targets, such as proteins and nucleic acids. acs.org

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to elucidate the electronic structure and reactivity of pyrimidines, guiding the design of new molecules with desired properties. researchgate.net

For this compound, computational modeling could be used to predict its binding affinity to various biological targets, its potential as a functional material, and to guide the design of analogs with improved properties. For example, computational studies have been used to design ring-expanded pyrimidine-based DNA motifs with improved conductivity, highlighting the potential for computational design in creating novel functional molecules. nih.gov

Integration into Emerging Functional Materials

The unique electronic and photophysical properties of the pyrimidine ring make it an attractive building block for advanced functional materials. spiedigitallibrary.org Pyrimidine derivatives have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components of coordination polymers. acs.orgspiedigitallibrary.org

The presence of both an electron-donating tert-butyl group and a π-conjugated phenyl group in this compound suggests that it could possess interesting photophysical properties. Future research could explore its potential as:

An Emitter in OLEDs: Pyrimidine-based emitters have been identified as promising candidates for high-efficiency OLEDs through high-throughput virtual screening. spiedigitallibrary.org

A Component of NLO Materials: The combination of donor and acceptor groups in a molecule can lead to significant NLO properties, which are useful in applications such as optical switching and frequency conversion.

A Ligand in Coordination Polymers: The nitrogen atoms in the pyrimidine ring can coordinate to metal ions, forming coordination polymers with interesting structural and functional properties. For example, 4′-tert-butyl-4,2′:6′,4′′-terpyridine, a related heterocyclic compound, has been used to create coordination polymers with unique packing structures. rsc.org

Development of High-Throughput Synthesis and Screening Methodologies for Pyrimidine Libraries

The discovery of new drugs and materials often relies on the synthesis and screening of large libraries of compounds. spirochem.com For pyrimidine derivatives, the development of high-throughput synthesis and screening methods is crucial for accelerating the discovery process. researchgate.net

Parallel synthesis techniques, often performed in 24- or 96-well plate formats, allow for the rapid generation of a multitude of pyrimidine derivatives with varying substitution patterns. spirochem.com This approach, combined with high-throughput screening assays, enables the efficient identification of compounds with desired biological or material properties.

Future research in this area will likely focus on:

Automated Synthesis Platforms: The integration of robotics and automated reactors can streamline the synthesis of pyrimidine libraries, increasing both speed and reproducibility. researchgate.net

Miniaturization of Screening Assays: The use of microfluidic devices and other miniaturized platforms can reduce the amount of compound and reagents needed for screening, making the process more cost-effective and sustainable.

Development of Novel Screening Technologies: New screening methods, such as label-free detection techniques and cell-based imaging assays, can provide more detailed information about the activity of pyrimidine derivatives.

Role in Advanced Chemical Biology Probes (Non-Therapeutic Applications)

Beyond their therapeutic potential, pyrimidine derivatives are valuable tools for studying biological processes. Their ability to mimic natural nucleobases allows them to be incorporated into DNA and RNA, serving as probes to investigate nucleic acid structure and function. numberanalytics.comoup.com

Pyrimidine nucleoside analogues, for instance, have been used as chemical probes to monitor the replication of intracellular parasites like Trypanosoma cruzi. nih.govnih.gov These probes can be visualized using "click chemistry," providing a powerful method for assessing the efficacy of potential drug candidates. nih.gov

Future applications of pyrimidine-based chemical biology probes could include:

Probing Protein-Protein Interactions: Pyrimidine-embedded molecular frameworks are being explored as a means to probe and modulate protein-protein interactions, which are critical in many disease pathways. acs.org

Fluorescent Labeling of Biomolecules: The development of novel fluorescent pyrimidine derivatives could lead to new tools for imaging and tracking biomolecules within living cells.

Mapping Epigenetic Modifications: Pyrimidine-based probes could be designed to specifically recognize and report on epigenetic modifications of DNA and RNA, providing insights into gene regulation and disease.

The structural features of this compound, with its combination of a bulky lipophilic group and an aromatic system, could be leveraged in the design of specific probes for non-polar binding pockets in proteins or for studying interactions within lipid membranes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-6-phenyl-pyrimidine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A metal-free synthesis approach using β-CF₃-aryl ketones under mild conditions (e.g., KF/18-crown-6 in DMSO at 80°C for 24 hours) can yield fluorinated pyrimidines with >80% efficiency . For this compound, substituting β-CF₃-aryl ketones with tert-butyl-containing precursors and optimizing base-catalyzed cyclization (e.g., using NaH or K₂CO₃ in DMF) may improve yields. Monitor reaction progress via TLC and purify via column chromatography using hexane/ethyl acetate gradients.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of ¹H NMR (to identify aromatic protons and tert-butyl singlet at ~1.3 ppm), ¹³C NMR (to resolve quaternary carbons), and HRMS for molecular weight confirmation . X-ray crystallography (as applied in pyrimidine derivatives in Acta Crystallographica studies) can resolve steric effects of the tert-butyl group . For purity, employ HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence functionalization reactions (e.g., cross-coupling) at the pyrimidine ring?

  • Methodological Answer : The tert-butyl group at the 4-position creates steric hindrance, reducing reactivity at adjacent sites. To mitigate this, use bulky ligands (e.g., XPhos or SPhos) in palladium-catalyzed couplings to enhance selectivity . Pre-functionalize the phenyl ring at the 6-position via Suzuki-Miyaura coupling before introducing the tert-butyl group to avoid steric clashes .

Q. What electronic effects dominate the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Electron-withdrawing substituents (e.g., fluorine in fluoropyrimidines) activate the ring for NAS, but the tert-butyl group’s electron-donating nature may deactivate specific positions . Computational studies (DFT) can predict reactive sites, while kinetic experiments with varying nucleophiles (e.g., amines or thiols) under controlled pH can validate regioselectivity .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Standardize experimental conditions and reference internal standards (e.g., TMS). Cross-validate data using 2D NMR (COSY, HSQC) and compare with crystallographic data from analogous compounds . For unresolved conflicts, replicate synthesis protocols from literature and characterize independently .

Notes on Evidence Utilization

  • Synthesis protocols and characterization methods are adapted from fluoropyrimidine studies .
  • Structural insights are derived from crystallographic data on pyrimidine biodynamics .
  • Safety protocols (not detailed here) should follow hazardous waste management guidelines from reliable sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.